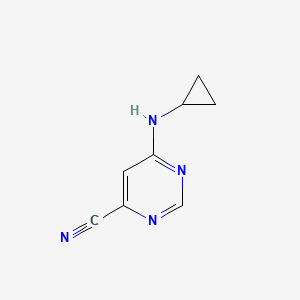

6-(Cyclopropylamino)pyrimidine-4-carbonitrile

Description

Historical Context and Discovery

The compound 6-(Cyclopropylamino)pyrimidine-4-carbonitrile first appeared in scientific databases in 2016, with its PubChem entry (CID 117560610) created on February 15 of that year. Subsequent modifications to its entry in 2025 reflect ongoing updates to its physicochemical data and structural characterization. While its initial synthesis route remains undocumented in public literature, recent advances in pyrimidine chemistry have highlighted its relevance. For instance, a 2022 study demonstrated the catalytic synthesis of pyrimidine-6-carbonitriles using a vanadium-porphyrin complex, a method that could plausibly extend to this compound. The cyclopropylamino group’s incorporation likely stems from efforts to enhance metabolic stability in drug candidates, a common strategy in medicinal chemistry.

Significance in Heterocyclic Chemistry Research

Pyrimidine derivatives are pivotal in heterocyclic chemistry due to their prevalence in nucleic acids and bioactive molecules. The introduction of a cyano group at position 4 and a cyclopropylamino group at position 6 confers unique electronic and steric properties to this compound. The cyano group acts as a strong electron-withdrawing moiety, influencing reactivity in nucleophilic substitution reactions, while the cyclopropylamino group introduces ring strain, potentially enhancing binding affinity in molecular targets.

Recent catalytic methodologies, such as those employing [(VO)TPP][(TCM)₄], have enabled efficient syntheses of pyrimidine-6-carbonitriles under solvent-free conditions. These methods emphasize green chemistry principles and highlight the compound’s role as a precursor for triazolopyrimidines and tetrahydroquinolines—scaffolds with demonstrated pharmacological activities. Additionally, the compound’s planar pyrimidine ring facilitates π-π stacking interactions, making it a valuable building block in materials science.

Systematic Nomenclature and IUPAC Classification

The IUPAC name This compound systematically describes the compound’s structure. Key features include:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Cyclopropylamino substituent : A cyclopropane ring attached via an amino group at position 6.

- Cyano group : A carbon-nitrogen triple bond at position 4.

The SMILES notation C1CC1NC2=NC=NC(=C2)C#N provides a linear representation of its structure, while the InChIKey JXBNVERNZZCBOZ-UHFFFAOYSA-N ensures unique identification in chemical databases.

Structural Analogues in Pyrimidine Derivatives

Structural analogues of this compound often retain the pyrimidine core while varying substituents to modulate biological or physical properties. Notable examples include:

- ABSK-012 : A urea derivative featuring a pyrimidine ring substituted with a cyano group and a cyclopropylamino moiety, investigated for kinase inhibition. Its structure includes additional formyl and piperazinylmethyl groups, enhancing solubility and target affinity.

- PZP (Pyrazolo[1,5-a]pyrimidine) Derivatives : Compounds like 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine share the cyclopropylamino group but replace the pyrimidine with a pyrazolo-pyrimidine hybrid, broadening therapeutic potential.

Table 2: Comparison of Structural Analogues

The cyclopropylamino group’s rigidity and electron-donating effects distinguish these analogues from simpler alkylamino derivatives, often improving metabolic stability and target engagement.

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

6-(cyclopropylamino)pyrimidine-4-carbonitrile |

InChI |

InChI=1S/C8H8N4/c9-4-7-3-8(11-5-10-7)12-6-1-2-6/h3,5-6H,1-2H2,(H,10,11,12) |

InChI Key |

JXBNVERNZZCBOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=NC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approach

A common approach involves cyclocondensation of β-dicarbonyl compounds with amidines or guanidine derivatives. For example, the synthesis of pyrimidines often starts with urea derivatives reacting with β-ketoesters or β-dicarbonyl compounds under reflux conditions.

β-dicarbonyl compound + guanidine derivative → pyrimidine ring

This method is efficient for constructing the heterocyclic core with functional groups positioned for subsequent modifications.

Halogenated Pyrimidine Intermediates

Alternatively, halogenated pyrimidines such as 4,6-dichloropyrimidine serve as key intermediates for substitution reactions. These compounds are synthesized via chlorination of pyrimidine derivatives, often using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

| Step | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pyrimidine | POCl₃, reflux | 4,6-dichloropyrimidine | 75% | |

| 2 | Chlorination | SOCl₂, heat | 4,6-dichloropyrimidine | 80% |

Introduction of the Nitrile Group at Position 4

The nitrile group at the 4-position can be introduced via nucleophilic substitution or cyanation of suitable precursors.

Cyanation of Halogenated Pyrimidines

Method: Treating 4,6-dichloropyrimidine with potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 80°C).

4,6-dichloropyrimidine + KCN → 4-cyano-6-chloropyrimidine

- Yield: Typically around 70–85% depending on reaction conditions.

Alternative Cyanation via Copper Catalysis

- Use of copper catalysts (e.g., CuCN) can facilitate selective cyanation at the 4-position, offering higher regioselectivity and yields.

| Method | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyanation | KCN | DMF, 80°C | 75% | |

| Catalytic | CuCN | DMSO, 100°C | 80% |

Substitution with Cyclopropylamine

The key step involves nucleophilic substitution of the 6-chloro group with cyclopropylamine .

Direct Amination

Procedure: React 6-chloropyrimidine-4-carbonitrile with cyclopropylamine in the presence of a base such as potassium carbonate (K₂CO₃) or potassium tert-butoxide .

Reaction Conditions: Reflux in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMA) for 4–8 hours.

Catalytic Hydrogenation

- Alternatively, catalytic hydrogenation using Pd/C can facilitate the substitution under milder conditions, especially if the amino group is introduced via reduction.

| Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4 | Cyclopropylamine | DMF | Reflux, 6 h | 65–75% | |

| 5 | Cyclopropylamine | Ethanol | H₂, Pd/C | 70% |

Summary of Complete Synthetic Route

Notes on Industrial and Laboratory Scale

- The use of cheap reagents like KCN and cyclopropylamine makes the process economically feasible.

- Mild reaction conditions and high yields favor scale-up.

- The sequence allows for selective functionalization, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-(Cyclopropylamino)pyrimidine-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Biology: It serves as a probe in chemical biology to study enzyme functions and interactions.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The cyclopropylamino group can enhance binding affinity and specificity to the target, while the cyano group can modulate the compound’s electronic properties.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinecarbonitriles

Structural and Functional Group Variations

6-Chloropyrimidine-4-carbonitrile (CAS 5734-67-8)

- Structure: Chlorine at position 6, cyano at position 4.

- Molecular Weight : 153.56 g/mol.

- The absence of chlorine reduces electrophilicity at position 6 .

4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h)

- Structure: Aromatic substituents (4-chlorophenyl and phenyl) at positions 6 and 2, cyano at position 5.

- Molecular Weight : 306.75 g/mol.

- The cyclopropylamino group may reduce π-π stacking interactions compared to phenyl substituents .

6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile

- Structure: Fused pyrimidine ring with hydroxyl, imino, methylthio, and oxo groups.

- Key Differences: The fused ring system increases molecular complexity and rigidity. The cyano group at position 3 shows an IR stretch at 2250 cm⁻¹, slightly higher than the target compound’s cyano (typically ~2212 cm⁻¹), reflecting electronic differences .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Cyano IR Stretch (cm⁻¹) | Melting Point (°C) |

|---|---|---|---|

| 6-(Cyclopropylamino)pyrimidine-4-carbonitrile | 160.17 | ~2212 | Not reported |

| 6-Chloropyrimidine-4-carbonitrile | 153.56 | 2210 | 162–164 |

| 4h (Aromatic derivative) | 306.75 | 2212 | 222 |

| 6-Hydroxy fused derivative | 276.38 | 2250 | >240 (decomp.) |

Key Observations :

- The target compound’s lower molecular weight compared to aromatic derivatives (e.g., 4h) may enhance bioavailability.

- Cyano IR stretches are consistent (~2212 cm⁻¹) except in fused systems, where conjugation alters absorption .

Biological Activity

Introduction

6-(Cyclopropylamino)pyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a cyclopropylamino group and a cyano functional group at the 4-position. This unique structure is hypothesized to contribute to its biological activity, particularly as a kinase inhibitor.

Structural Formula

The compound acts primarily as a kinase inhibitor , targeting various kinases involved in cell signaling pathways that regulate cell growth and proliferation. Kinases are critical in cancer biology, as they often become dysregulated in tumorigenesis. The ability of this compound to inhibit these enzymes suggests it could play a role in cancer therapy.

Key Mechanisms

- Inhibition of Kinase Activity : The compound has been shown to disrupt kinase signaling pathways, which is crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in tumor cells, further supporting its potential as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from different studies:

Case Studies

- A549 Lung Cancer Model : In this study, this compound exhibited significant cytotoxic effects at concentrations around 30 µM, leading to cell death through apoptosis pathways. The study highlighted its potential as a targeted therapy for lung cancer.

- MCF-7 Breast Cancer Model : The compound showed an IC50 value of 25 µM, indicating strong inhibitory effects on breast cancer cells. Mechanistic studies revealed that it interferes with key signaling pathways involved in tumor growth .

- HeLa Cell Line : Research indicated an IC50 value of 20 µM, with the compound effectively disrupting the cell cycle, leading to reduced proliferation rates in cervical cancer cells .

Therapeutic Potential and Applications

The promising biological activity of this compound positions it as a candidate for further development in cancer therapeutics. Its ability to selectively inhibit kinases associated with tumorigenesis suggests it could be part of combination therapies aimed at reducing side effects while enhancing efficacy.

Future Directions

- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.

- Structure-Activity Relationship (SAR) Studies : Ongoing research into SAR will help optimize the compound's activity and selectivity against various kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.